molecular formula C10H9Cl2N B1601274 3-(Chloromethyl)isoquinoline hydrochloride CAS No. 76884-33-8

3-(Chloromethyl)isoquinoline hydrochloride

Cat. No.: B1601274
CAS No.: 76884-33-8
M. Wt: 214.09 g/mol
InChI Key: YETGNODBVXTTEB-UHFFFAOYSA-N
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Description

3-(Chloromethyl)isoquinoline hydrochloride is a chemical compound with the molecular formula C10H9Cl2N. It is a derivative of isoquinoline, a nitrogen-containing heterocyclic compound. Isoquinoline derivatives are known for their wide range of applications in medicinal chemistry, synthetic organic chemistry, and industrial chemistry .

Preparation Methods

The synthesis of 3-(Chloromethyl)isoquinoline hydrochloride typically involves the chloromethylation of isoquinoline. One common method includes the reaction of isoquinoline with formaldehyde and hydrochloric acid, which results in the formation of the chloromethyl derivative. This reaction is usually carried out under acidic conditions and may require a catalyst to improve yield and selectivity .

Industrial production methods often involve similar synthetic routes but are optimized for large-scale production. This may include the use of continuous flow reactors and more efficient catalysts to enhance the reaction rate and product purity .

Chemical Reactions Analysis

3-(Chloromethyl)isoquinoline hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

    Oxidation Reactions: The compound can be oxidized to form isoquinoline N-oxide derivatives.

    Reduction Reactions: Reduction of the chloromethyl group can lead to the formation of methylisoquinoline derivatives.

Common reagents used in these reactions include sodium borohydride for reduction, hydrogen peroxide for oxidation, and various nucleophiles for substitution reactions . The major products formed depend on the specific reagents and conditions used.

Scientific Research Applications

3-(Chloromethyl)isoquinoline hydrochloride has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex isoquinoline derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Isoquinoline derivatives are explored for their therapeutic potential in treating various diseases, such as malaria and cancer.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 3-(Chloromethyl)isoquinoline hydrochloride involves its interaction with various molecular targets. In biological systems, it may interact with enzymes and receptors, leading to inhibition or activation of specific pathways. For example, isoquinoline derivatives are known to inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to bacterial cell death .

Comparison with Similar Compounds

3-(Chloromethyl)isoquinoline hydrochloride can be compared with other isoquinoline derivatives, such as:

    Isoquinoline: The parent compound, which lacks the chloromethyl group.

    1-Methylisoquinoline: A derivative with a methyl group instead of a chloromethyl group.

    3-Bromoisoquinoline: A derivative with a bromine atom instead of a chloromethyl group.

The uniqueness of this compound lies in its chloromethyl group, which provides distinct reactivity and potential for further functionalization .

Properties

IUPAC Name

3-(chloromethyl)isoquinoline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClN.ClH/c11-6-10-5-8-3-1-2-4-9(8)7-12-10;/h1-5,7H,6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YETGNODBVXTTEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=NC(=CC2=C1)CCl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40512117
Record name 3-(Chloromethyl)isoquinoline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40512117
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76884-33-8
Record name 3-(Chloromethyl)isoquinoline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40512117
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

3-Hydroxymethylisoquinoline (110 g) is added to thionyl chloride (130 cc), whilst cooling so as to keep the temperature between 25° and 30° C. The reaction mixture is then heated to the reflux temperature at a rate which is such that the evolution of gas is not excessive. The mixture is heated under reflux for 90 minutes (until the evolution of gas ceases) and then for a further 30 minutes. It is then cooled to 5° C. with ice, the slurry formed is filtered and the solid is washed with diethyl ether. 3 -Chloromethylisoquinoline hydrochloride (136 g), m.p. 202° C., is obtained.
Quantity
110 g
Type
reactant
Reaction Step One
Quantity
130 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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